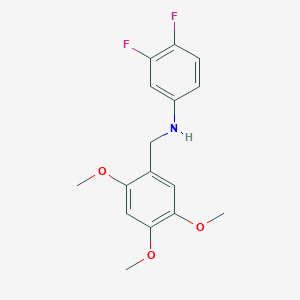

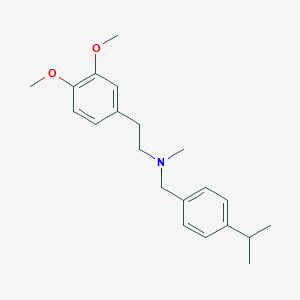

![molecular formula C19H23BrN2O5S B4956215 2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)

2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives, including those similar to the compound , typically involves multi-step chemical reactions that aim to introduce specific functional groups into the molecule, enhancing its reactivity or altering its properties. For instance, Leuckart synthesis has been utilized to create a range of acetamide derivatives showing potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating a method that could potentially apply to synthesizing the compound of interest (Rani, Pal, Hegde, & Hashim, 2016).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their function and reactivity. X-ray crystallography studies on similar compounds have revealed intricate details about their molecular configurations, including bond lengths, angles, and the presence of hydrogen bonds, which significantly influence their chemical behavior and interactions with other molecules. For example, the crystal structure of N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide has been determined, showing specific intramolecular hydrogen bonding and intermolecular associations critical for understanding the compound's chemical and physical properties (Latif, Javed, Lynch, Pryce, & Byriel, 1999).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can vary widely, depending on the functional groups present and the reaction conditions. These compounds participate in reactions such as nucleophilic substitution, where the bromine atom in similar compounds has shown reactivity towards anionoid reagents, leading to a diverse range of derivatives. This reactivity suggests possible pathways for further functionalizing the compound of interest (Tada, 1966).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain proteins or enzymes in the body . If it’s intended to be a chemical reagent, its mechanism of action would depend on the specific chemical reaction it’s involved in.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and following safe laboratory practices .

Propriétés

IUPAC Name |

2-(3-bromophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2O5S/c1-4-22(5-2)28(24,25)16-9-10-18(26-3)17(12-16)21-19(23)13-27-15-8-6-7-14(20)11-15/h6-12H,4-5,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDYINOSRZVRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)

![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)

![1-{1-[3-(methylthio)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4956199.png)

![3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4956202.png)

![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4956204.png)

![5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4956218.png)